molecular formula C11H20O3 B1626497 3-Nonanon-1-yl acetate CAS No. 7779-54-6

3-Nonanon-1-yl acetate

Cat. No.: B1626497
CAS No.: 7779-54-6
M. Wt: 200.27 g/mol
InChI Key: SIDKXKCKKVBGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview and Significance in Chemical Sciences

3-Nonanon-1-yl acetate (B1210297), also known by its IUPAC name 3-oxononyl acetate, is an organic compound classified as a carboxylic ester and a ketone. nih.govebi.ac.uk It is recognized within the chemical sciences for its role as a flavor and fragrance agent, possessing a fruity, floral, and waxy aroma. thegoodscentscompany.com The compound is a subject of interest in chemoecology, particularly as a semiochemical, a chemical substance that carries a message for an organism. chemhub.comd-nb.info These messenger compounds are pivotal in mediating interactions between species. nzdr.ru

In the field of entomology, research has focused on the role of acetate esters in insect behavior. While specific research on 3-Nonanon-1-yl acetate as a primary pheromone is not extensively documented, related compounds and acetate esters, in general, are known to be crucial components of insect pheromones and plant volatiles that attract or repel insects. nih.govnih.govresearchgate.net For instance, studies on fruit flies of the Tephritidae family, such as Bactrocera dorsalis, have investigated the perception of various volatile compounds, including acetate esters, which influence behaviors like host-finding. nih.govnih.gov The study of such compounds is significant for developing attractants and baits for pest management. google.com The biosynthesis of acetate esters in microorganisms is also an area of active research, offering potential alternatives to chemical synthesis for producing valuable chemicals from renewable resources. nih.gov

Historical Perspectives on Acetate Esters in Chemoecology Research

The study of acetate esters in chemoecology has a rich history rooted in the exploration of chemical communication in nature. Since the 1950s, when the term "pheromone" was coined, researchers have identified numerous organically occurring chemicals that trigger behavioral responses in members of the same species. chemhub.com Acetate esters have consistently emerged as a significant class of these semiochemicals.

Historically, research focused on identifying the components of insect sex pheromones, with many proving to be acetate esters. For example, (Z,Z)-3,13-octadecadien-1-yl acetate was identified as a component of the sex pheromone for the smaller clear wing moth, Synanthedon tenuis. nih.gov Similarly, the sex attractants for the pine sawfly, Diprion pini, were found to be acetate and propionate (B1217596) esters of 3,7-dimethyltridecan-2-ol. researchgate.net

Beyond insect sex pheromones, research expanded to include plant volatiles, which play a critical role in plant-herbivore and plant-carnivore interactions. Green Leaf Volatiles (GLVs), a class of compounds released by plants upon damage, often include acetate esters like (Z)-3-hexen-1-yl acetate. mdpi.com These compounds can attract predators and parasitoids of the herbivores, demonstrating a sophisticated defense mechanism. mdpi.com The development of synthetic lures for pest control, such as those for various fruit fly species, has also heavily relied on the identification of attractive acetate esters found in fruit aromas. researchgate.netresearchgate.net The biosynthesis of acetate esters, particularly in yeast like Saccharomyces cerevisiae, has long been recognized for its contribution to the characteristic flavors and odors of fermented beverages, further highlighting the compound class's importance. nih.gov This historical body of research underscores the fundamental role of acetate esters in mediating ecological interactions.

Structural Context and Nomenclature of this compound

This compound is a bifunctional molecule containing both a ketone and an ester functional group. foodb.ca Structurally, it consists of a nine-carbon chain (nonane) with a ketone group at the third carbon position (3-nonanone). An acetate group is attached to the first carbon of this chain via an ester linkage. nih.gov Its molecular formula is C11H20O3. nih.govebi.ac.uk

The compound is systematically named 3-oxononyl acetate according to IUPAC nomenclature. nih.govnih.gov It is also known by several synonyms, including 1-acetoxy-3-nonanone, 3-oxononyl acetate, and 1-hydroxy-3-nonanone acetate. nih.gov The presence of both a carbonyl group (ketone) and an ester group within the same molecule allows for diverse chemical reactivity and contributes to its characteristic organoleptic properties. thegoodscentscompany.com

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Formula C11H20O3 nih.govebi.ac.uk
Molecular Weight 200.27 g/mol nih.govparchem.com
CAS Number 7779-54-6 nih.gov
Appearance Colorless, clear oily liquid parchem.com
Boiling Point 203.00 °C @ 760.00 mm Hg thegoodscentscompany.comparchem.com
Flash Point 117.60 °C (244.00 °F) (est.) thegoodscentscompany.com
Specific Gravity 0.832 @ 25.00 °C thegoodscentscompany.com
Solubility Soluble in alcohol and dipropylene glycol; sparingly soluble in water (520.3 mg/L @ 25 °C est.) thegoodscentscompany.comparchem.com
Odor Profile Fruity, floral, waxy thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7779-54-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3-oxononyl acetate

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h3-9H2,1-2H3

InChI Key

SIDKXKCKKVBGMY-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)CCOC(=O)C

Canonical SMILES

CCCCCCC(=O)CCOC(=O)C

Other CAS No.

7779-54-6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Nonanon-1-yl acetate (B1210297)

The synthesis of 3-Nonanon-1-yl acetate, a molecule containing both a ketone and an ester functional group, can be approached through several conventional chemical strategies. foodb.caebi.ac.uk These methods typically involve either the formation of the ester from a keto-alcohol precursor or the construction of the carbon skeleton.

Conventional Chemical Synthesis Approaches

Conventional synthesis of this compound can be logically achieved through the esterification of the corresponding keto-alcohol, 1-hydroxy-3-nonanone. This standard procedure involves reacting the alcohol with an acetylating agent. A common method is the reaction with acetyl chloride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. researchgate.net

Another plausible route involves the nucleophilic substitution reaction of a suitable halo-ketone precursor with an acetate salt. For instance, reacting 1-bromo-3-nonanone with a source of acetate ions, such as sodium acetate, would yield the target molecule. google.com Furthermore, the oxidation of a precursor molecule containing a secondary alcohol at the C-3 position, followed by acetylation of a primary alcohol at the C-1 position, represents a viable synthetic pathway.

Route Precursor(s) Key Reagents Reaction Type
Esterification1-Hydroxy-3-nonanoneAcetyl chloride, PyridineAcylation
Nucleophilic Substitution1-Halo-3-nonanone (e.g., 1-Bromo-3-nonanone)Sodium acetateWilliamson Ether Synthesis Analogue
Oxidation/AcetylationNonane-1,3-diolOxidizing agent (e.g., PCC), Acetylating agentOxidation & Esterification

This table presents plausible conventional synthetic routes for this compound based on fundamental organic reactions.

Stereoselective and Enantioselective Synthesis Strategies for Analogues

While specific stereoselective syntheses for this compound are not extensively documented, strategies developed for analogous ketones and alcohols are directly applicable for producing chiral versions. These methods are crucial for synthesizing specific stereoisomers, which can have distinct biological or olfactory properties.

A prominent strategy for creating chiral ketones is the asymmetric α-alkylation. The SAMP/RAMP hydrazone method, for example, has been successfully used in the asymmetric synthesis of 6-methyl-3-nonanone, achieving high enantiomeric excess (ee) of 92-94%. rsc.org This method involves converting the ketone to a chiral hydrazone, performing a diastereoselective alkylation, and then cleaving the hydrazone to reveal the chiral ketone.

Another powerful technique combines Zirconium-catalyzed Asymmetric Carboalumination (ZACA) of alkenes with enzymatic resolution. nih.gov For an analogue of this compound, a suitable alkenyl alcohol could be subjected to the ZACA reaction to introduce a chiral center, followed by oxidation. Subsequent lipase-catalyzed acetylation can then resolve the resulting chiral alcohol to achieve very high enantiomeric purity (>99% ee), which can then be converted to the final product. nih.gov

Strategy Target Analogue Type Key Method Reported Outcome for Analogue Reference
Asymmetric α-AlkylationChiral alkyl-substituted nonanonesSAMP/RAMP Hydrazone Methodee = 92-94% for (R)- and (S)-6-methyl-3-nonanone rsc.org
Asymmetric HydroborationChiral hydroxy-nonanonesIpc₂BH HydroborationHigh stereoselectivity for polyol systems researchgate.net
Enzymatic ResolutionChiral keto-acetatesLipase-catalyzed acetylation≥99% ee for chiral alcohol precursors nih.gov

This table summarizes stereoselective strategies applicable to the synthesis of chiral analogues of this compound.

Derivatization Reactions of this compound

The bifunctional nature of this compound allows for a wide range of derivatization reactions, targeting either the acetate moiety or the ketone and its adjacent alkyl chain. wikipedia.org

Functional Group Modifications of the Acetate Moiety

The ester functional group is amenable to several transformations. wikipedia.org

Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the parent keto-alcohol, 1-hydroxy-3-nonanone.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the acetyl group with a different ester group.

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, nonane-1,3-diol. This reaction would also reduce the ketone at the C-3 position.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

These modifications are fundamental in creating derivatives with altered physical and chemical properties.

Alkyl Chain Elongation and Functionalization

The alkyl chain of this compound can be functionalized, primarily at the α-carbons (C-2 and C-4) adjacent to the ketone. cymitquimica.com The most common reaction is α-alkylation, which proceeds via an enolate intermediate under basic conditions. mdpi.comresearchgate.net

The reaction of a ketone like 3-nonanone (B1329264) with an alcohol in the presence of a suitable catalyst can lead to α-alkylation, a process known as "borrowing hydrogen" methodology. mdpi.com This atom-economical process elongates the carbon chain. Because 3-nonanone has two different α-carbons, a mixture of products from alkylation at C-2 and C-4 can be expected. To achieve selectivity, protecting groups might be employed for the acetate functionality, or specific reaction conditions can be optimized.

Reaction Substrate Alkylating Agent Catalyst System Potential Products Reference
α-Alkylation2-Butanone1-Propanol5%Pd/BaSO₄ + NaOH3-Heptanone, 3-Methyl-2-hexanone mdpi.comresearchgate.net
α-Alkylation3-Nonanone1-Propanol(by analogy)5-Propyl-3-nonanone, 2-Ethyl-3-nonanone

This table illustrates the α-alkylation of ketones, a key method for chain elongation, using a documented example and projecting the potential outcome for a 3-nonanone substrate.

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves modifying the core nonane (B91170) structure. This can include introducing substituents, unsaturation, or incorporating the nonanone framework into more complex cyclic systems.

For example, the synthesis of 6-methyl-3-nonanone, a pheromone, has been achieved via asymmetric α-alkylation. rsc.org Other analogues, such as those with different substitution patterns, can be prepared using similar alkylation strategies on the 3-nonanone core. chemicalbook.com

Introducing unsaturation is another route to analogues. The synthesis of 3,6-Nonadien-1-yl acetate, for instance, creates a related structure with two double bonds in the alkyl chain, significantly altering its properties. More complex derivatives, such as bicyclo[3.3.1]nonanones, can be synthesized from cyclic ketones through annelation reactions, demonstrating how the basic nonanone structure can be elaborated into intricate polycyclic systems. researchgate.netacs.org

Biosynthesis and Biological Derivation

Proposed Biosynthetic Pathways of 3-Nonanon-1-yl Acetate (B1210297) in Biological Systems

The biosynthesis of 3-Nonanon-1-yl acetate in biological systems, particularly in microorganisms like fungi, is hypothesized to occur through a multi-step process involving fatty acid metabolism and subsequent enzymatic modifications.

The final step in the proposed biosynthesis of this compound is the esterification of its precursor alcohol, 1-hydroxy-3-nonanone. This reaction is likely catalyzed by an alcohol acetyltransferase (AAT), an enzyme responsible for the synthesis of a wide variety of acetate esters in yeasts and other fungi. frontiersin.orgnih.govresearchgate.net These enzymes utilize acetyl-CoA as the acetyl donor to esterify various alcohols. frontiersin.orgnih.gov The general reaction mechanism is as follows:

1-hydroxy-3-nonanone + Acetyl-CoA this compound + CoA

Yeast alcohol acetyltransferases, such as Atf1p and Atf2p from Saccharomyces cerevisiae, have a broad substrate specificity and can act on a range of alcohols, including primary alcohols. frontiersin.orgnih.gov It is plausible that a similar enzyme could catalyze the acetylation of 1-hydroxy-3-nonanone.

Another potential enzymatic route for the formation of the ester is through the action of a Baeyer-Villiger monooxygenase (BVMO). While typically known for inserting an oxygen atom into a ketone to form an ester, a proposed mechanism for the biodegradation of methyl ketones involves a subterminal oxidation where the first intermediate is an acetate ester. nih.gov This ester is then cleaved to acetate and a primary alcohol two carbons shorter than the original ketone. nih.gov It is conceivable that a reverse or analogous reaction could contribute to the formation of this compound from a suitable precursor.

The biosynthesis of the carbon backbone of this compound likely originates from fatty acid metabolism. Specifically, the C9 skeleton suggests a derivation from fatty acids like linoleic acid through oxidative pathways. mdpi.com The key precursor to this compound is proposed to be 3-nonanone (B1329264) .

The formation of methyl ketones, such as 3-nonanone, in fungi is often linked to the β-oxidation of fatty acids. nih.gov In this process, fatty acids are shortened, and the resulting β-keto acids are decarboxylated to yield methyl ketones. nih.gov For instance, the ripening of blue cheese involves the production of methyl ketones like 2-heptanone (B89624) and 2-nonanone (B1664094) by fungi such as Penicillium roqueforti. frontiersin.org

Once 3-nonanone is formed, it would need to be hydroxylated at the C1 position to yield 1-hydroxy-3-nonanone . This hydroxylation step could be carried out by a cytochrome P450 monooxygenase. These enzymes are known to catalyze the hydroxylation of a wide range of substrates, including fatty acids and their derivatives. nih.gov

The proposed biosynthetic pathway can be summarized as follows:

Fatty Acid Precursor β-Keto Acid 3-Nonanone 1-hydroxy-3-nonanone this compound

Microbial and Enzymatic Production of this compound

The production of flavor and fragrance compounds through microbial fermentation is a well-established biotechnological approach. foodsafety.institute Microorganisms such as bacteria, yeasts, and fungi are capable of synthesizing a diverse array of molecules, including esters and ketones. foodsafety.institute

The microbial production of this compound could be achieved through two main strategies: de novo biosynthesis or bioconversion. foodsafety.institute In de novo synthesis, the microorganism would produce the compound from simple carbon sources like glucose. foodsafety.institute This would require the presence and optimization of the entire biosynthetic pathway outlined above.

Alternatively, bioconversion involves providing a precursor molecule to the microorganism, which then transforms it into the desired product. For instance, various fungi, including species of Penicillium, are known to perform stereoselective reduction of keto intermediates to their corresponding hydroxy compounds. google.com A suitable microbial host could be fed with 3-nonanone, which it would then hydroxylate and acetylate to produce this compound.

The table below summarizes some microorganisms and enzymes involved in the production of related flavor compounds, highlighting the potential for producing this compound.

Microorganism/EnzymePrecursor(s)Product(s)Relevance to this compound Production
Saccharomyces cerevisiae (Yeast)Higher alcohols, Acetyl-CoAAcetate esters (e.g., isoamyl acetate) frontiersin.orgPossesses alcohol acetyltransferases that could potentially acetylate 1-hydroxy-3-nonanone. frontiersin.org
Penicillium roqueforti (Fungus)Fatty acidsMethyl ketones (e.g., 2-nonanone) frontiersin.orgDemonstrates the ability to produce the C9 ketone precursor. frontiersin.org
Baeyer-Villiger Monooxygenases (BVMOs)KetonesEsters nih.govCould potentially catalyze the formation of the ester from a ketone precursor. nih.gov
Cytochrome P450 MonooxygenasesFatty acids, AlkanesHydroxylated compounds nih.govCapable of the necessary hydroxylation of the nonanone precursor. nih.gov

Metabolic Fate and Biotransformation of this compound in Non-Mammalian Organisms

The metabolic fate of this compound in non-mammalian organisms, such as fungi and insects, would likely involve enzymatic hydrolysis of the ester bond, followed by further metabolism of the resulting alcohol and ketone.

The initial step would be the hydrolysis of the acetate ester by an esterase , yielding 1-hydroxy-3-nonanone and acetate . frontiersin.org Esterases are ubiquitous enzymes that catalyze the cleavage of ester bonds. frontiersin.org

The resulting 1-hydroxy-3-nonanone could then be metabolized through several routes. The ketone group could be reduced to a hydroxyl group by a ketoreductase or an alcohol dehydrogenase , forming 1,3-nonanediol . nih.gov Fungi are known to possess a variety of alcohol dehydrogenases with broad substrate specificities. nih.gov

Alternatively, the primary alcohol at the C1 position could be oxidized to a carboxylic acid. The metabolic pathways for fatty acids and alcohols in organisms like Pseudomonas putida are well-studied and involve a series of oxidation steps. asm.org

In insects, ketone bodies are used as fuel, and their metabolism is an important part of their physiology. frontiersin.org It is plausible that the nonanone backbone could be integrated into these metabolic pathways.

Fungi are also known to carry out a wide range of biotransformation reactions on various organic compounds, including hydrolysis, hydroxylation, and methylation. nih.gov Therefore, this compound could be subject to a variety of modifications depending on the specific fungal species and its enzymatic machinery. For instance, fungi have been shown to metabolize thymol (B1683141) and carvacrol (B1668589) into various derivatives, including their corresponding acetates and methyl ethers. scielo.br

The potential biotransformation pathways are summarized in the table below:

ReactionEnzyme(s)Product(s)
Ester HydrolysisEsterase frontiersin.org1-hydroxy-3-nonanone, Acetate
Ketone ReductionKetoreductase, Alcohol Dehydrogenase nih.gov1,3-nonanediol
Alcohol OxidationAlcohol Dehydrogenase, Aldehyde Dehydrogenase3-oxo-nonanoic acid

Biological Activity and Chemoecological Significance

Neurobiological and Behavioral Responses to 3-Nonanon-1-yl Acetate (B1210297) in Arthropod ModelsSpecific data on the neurobiological and behavioral responses of arthropods to 3-Nonanon-1-yl acetate, such as electroantennography (EAG) studies or behavioral assays, could not be located in the public domain.

Olfactory Receptor Neuron Activation Studies

The insect olfactory system is a highly sensitive and specific apparatus for detecting volatile chemical cues in the environment. Olfactory Receptor Neurons (ORNs), housed within sensory structures called sensilla on the antennae, are the primary detectors of these chemical signals. mpg.de The activation of these neurons by an odorant molecule is the first step in a cascade of events that can lead to a behavioral response. mpg.de

In insects, odorant receptors (ORs) are a major class of receptors responsible for detecting a wide range of volatile compounds, including acetates, aldehydes, and aromatics. biologists.com These receptors are typically heteromeric ion channels composed of a variable odorant-binding subunit and a conserved co-receptor (Orco). biologists.com Another class of receptors, the ionotropic receptors (IRs), are known to respond primarily to ketones, acids, and amines. biologists.com Given that this compound possesses both a ketone and an acetate functional group, it is plausible that it could interact with either or both of these receptor types.

The study of ORN activation often involves techniques such as Single Sensillum Recording (SSR), which allows for the direct measurement of electrical activity from individual ORNs in response to specific chemical stimuli. To date, a review of the scientific literature reveals no specific studies that have investigated the activation of any insect olfactory receptor neurons by this compound.

Table 1: Illustrative Data from a Hypothetical Olfactory Receptor Neuron Activation Study

Olfactory Receptor Neuron (ORN) TypeTest CompoundConcentrationMean Firing Rate (spikes/s) ± SEM
Liat-ORN1This compound1 µgData Not Available
Liat-ORN2This compound1 µgData Not Available
Liat-ORN3This compound1 µgData Not Available
ControlHexane-Data Not Available

This table is for illustrative purposes only. No such data currently exists for this compound in the public domain.

Behavioral Assays and Electrophysiological Characterization

To understand the chemoecological significance of a compound, it is crucial to link its detection at the neuronal level to a behavioral response in the whole organism. Behavioral assays are designed to observe and quantify the actions of an insect in the presence of a chemical stimulus. These can range from simple choice tests in a Y-tube olfactometer to more complex wind tunnel experiments that simulate a more natural environment.

Electrophysiological techniques, such as Electroantennography (EAG), provide a broader view of olfactory input by measuring the summed potential of all responding ORNs on an antenna to a given odorant. annualreviews.org This technique is often used as a preliminary screening tool to identify compounds that are detected by the insect's olfactory system. annualreviews.org

A comprehensive search of existing scientific literature indicates a lack of studies specifically examining the behavioral effects or electrophysiological responses of any insect species to this compound. While numerous studies have characterized the behavioral and electrophysiological responses of insects to other fatty acid-derived molecules, including various acetates and ketones, this specific compound remains uninvestigated in this context. nih.govpnas.org

Table 2: Illustrative Data from a Hypothetical Behavioral Assay

Insect SpeciesAssay TypeTreatmentResponseStatistical Significance
Species AY-Tube OlfactometerThis compound vs. ControlData Not AvailableData Not Available
Species BWind TunnelThis compound PlumeData Not AvailableData Not Available

This table is for illustrative purposes only. No such data currently exists for this compound in the public domain.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for the Analysis of 3-Nonanon-1-yl Acetate (B1210297)

Chromatography is essential for isolating 3-Nonanon-1-yl acetate from other components in a sample, a critical step preceding its identification and quantification. The choice of chromatographic method is dependent on the compound's volatility and the complexity of the sample matrix.

Gas chromatography is a primary technique for analyzing volatile and semi-volatile compounds like this compound. nih.gov In a typical GC analysis, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1165 for nonan-3-yl acetate on a semi-standard non-polar column, a parameter used to standardize retention times across different systems. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary method, particularly for compounds that are not sufficiently volatile or are thermally unstable. whitman.edu For this compound, a reverse-phase HPLC (RP-HPLC) setup would be appropriate. This method uses a non-polar stationary phase and a polar mobile phase. By adjusting the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, the separation of the analyte from other matrix components can be optimized. whitman.edu While GC is often preferred for this type of compound, HPLC is a valuable alternative, especially when analyzing complex mixtures or potential metabolites. whitman.eduepo.org

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
PrincipleSeparation of volatile compounds in the gas phase based on boiling point and polarity.Separation of compounds in the liquid phase based on polarity and interaction with stationary/mobile phases. whitman.edu
Stationary Phase (Typical)Non-polar (e.g., Polydimethylsiloxane) or semi-polar capillary columns. nih.govNon-polar C18 or C8 bonded silica (B1680970) (for Reverse-Phase).
Mobile PhaseInert carrier gas (e.g., Helium, Nitrogen). nih.govPolar solvent mixture (e.g., Water/Acetonitrile, Water/Methanol). whitman.edu
DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS). nih.govUV Detector, Mass Spectrometer (MS).
Applicability for this compoundWell-suited due to its volatility. Often coupled with MS for definitive identification. nih.govApplicable, especially for non-volatile metabolites or complex sample clean-up.

Analyzing this compound in complex samples such as biological fluids, food products, or environmental extracts often requires more advanced separation strategies to overcome matrix interference. chromatographytoday.com Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS. nih.gov It uses a coated fiber to extract and concentrate volatile and semi-volatile analytes from a sample before their desorption into the GC injector. acs.org This method is effective for isolating trace amounts of compounds from intricate matrices like wine or perfumes. nih.govacs.org

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced resolution compared to conventional one-dimensional GC. nih.gov In GCxGC, effluent from a primary GC column is subjected to a second, different, and much faster separation on a secondary column. This results in a highly detailed, structured two-dimensional chromatogram, which is invaluable for separating co-eluting compounds in complex volatile profiles, such as those found in food and environmental samples. nih.govchromatographytoday.com

Quantitative Analysis of this compound in Biological and Environmental Samples (Non-Clinical)

The quantitative analysis of this compound in non-clinical biological and environmental matrices presents a significant analytical challenge due to the compound's volatility and potential for matrix interference. While specific validated methods for this compound are not extensively documented in publicly available literature, established methodologies for analogous compounds, such as volatile ketones and acetate esters, provide a robust framework for its determination. The selection of an appropriate analytical technique is contingent upon the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

For environmental samples, such as water and soil, headspace gas chromatography-mass spectrometry (HS-GC-MS) is a highly suitable technique. This method leverages the volatility of this compound, allowing for its efficient partitioning from the sample matrix into the headspace of a sealed vial upon heating. The subsequent injection of the headspace gas into the GC-MS system minimizes matrix effects and provides high sensitivity. Key parameters for a typical HS-GC-MS method would include optimization of incubation temperature and time to ensure complete volatilization of the analyte.

In the context of biological samples, which are inherently more complex, a more rigorous sample preparation protocol is often necessary to mitigate matrix interference and enhance analytical sensitivity. Techniques such as solid-phase microextraction (SPME) coupled with GC-MS can be employed. SPME involves the use of a coated fiber to extract and concentrate volatile and semi-volatile organic compounds from the sample headspace or directly from a liquid sample. The choice of fiber coating is critical and would be selected based on the polarity of this compound.

For less volatile analytes or when higher sensitivity is required, derivatization followed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common strategy. researchgate.net Derivatization of the ketone group of this compound, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can improve its chromatographic properties and enhance its detectability by mass spectrometry. researchgate.net Similarly, for LC-MS/MS analysis, derivatization can improve ionization efficiency and provide characteristic fragmentation patterns for selective and sensitive quantification.

The table below outlines a hypothetical HS-GC-MS method for the quantitative analysis of this compound in an environmental water sample.

ParameterCondition
Sample Preparation
Sample Volume10 mL
Salt Addition3 g NaCl (to increase volatility)
Headspace Autosampler
Incubation Temperature80°C
Incubation Time20 min
Injection Volume1 mL
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250°C
Oven Program50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier GasHelium at 1 mL/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of this compound
Qualifier IonsTo be determined from the mass spectrum of this compound

This table represents a generalized starting point for method development and would require optimization and validation for specific applications.

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive profiling of complex mixtures containing compounds like this compound. nih.gov These techniques provide a wealth of information, enabling not only quantification but also structural elucidation and identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound, GC provides high-resolution separation from other matrix components, while the mass spectrometer offers sensitive detection and structural information based on the fragmentation pattern of the molecule. The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for identification. cmbr-journal.com For complex samples, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) can provide enhanced separation power, resolving co-eluting peaks that would otherwise interfere with identification and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are crucial for the analysis of less volatile or thermally labile compounds. researchgate.net While this compound is volatile, LC-MS could be employed, particularly after derivatization, to enhance selectivity and sensitivity. nih.gov LC-MS/MS adds another dimension of specificity by selecting a precursor ion, fragmenting it, and then detecting a specific product ion. This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices due to its high selectivity and low limits of detection. nih.gov

Other hyphenated techniques that could theoretically be applied to the analysis of this compound include:

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique provides information about the functional groups present in a molecule, which can be complementary to the mass spectral data for structural confirmation.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): Although less common due to lower sensitivity, LC-NMR can provide detailed structural information directly from the separated analyte, which is invaluable for the unambiguous identification of novel compounds. nih.gov

The following table summarizes the applicability of various hyphenated techniques for the analysis of this compound.

Hyphenated TechniqueSeparation PrincipleDetection PrincipleApplicability for this compoundStrengths
GC-MS Gas ChromatographyMass SpectrometryHighExcellent for volatile compounds, provides structural information. nih.gov
GCxGC-MS Two-Dimensional Gas ChromatographyMass SpectrometryHighEnhanced separation for complex matrices. researchgate.net
LC-MS/MS Liquid ChromatographyTandem Mass SpectrometryModerate to High (with derivatization)High selectivity and sensitivity for quantitative analysis. researchgate.netnih.gov
GC-FTIR Gas ChromatographyFourier Transform Infrared SpectroscopyModerateProvides functional group information, complementary to MS.
LC-NMR Liquid ChromatographyNuclear Magnetic Resonance SpectroscopyLowProvides detailed structural information for identification. nih.gov

The selection of the most appropriate hyphenated technique will depend on the specific research question, the nature of the sample, and the required level of sensitivity and structural detail.

Computational Chemistry and Molecular Dynamics

Conformational Analysis of 3-Nonanon-1-yl Acetate (B1210297) and its Derivatives

3-Nonanon-1-yl acetate is a flexible molecule with several rotatable bonds, leading to a large number of possible conformations. foodb.ca Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

A Potential Energy Surface (PES) is a graphical representation of the energy of a molecule as a function of its geometric parameters. libretexts.orgwikipedia.orgmuni.cz For this compound, a full PES would be complex due to the many degrees of freedom. However, a simplified PES can be constructed by systematically rotating key dihedral angles (e.g., around the C-C bonds of the nonane (B91170) chain and the C-O bond of the ester) and calculating the energy at each point. This mapping helps to:

Identify low-energy conformers (local minima on the PES).

Determine the transition states between conformers (saddle points on the PES). libretexts.org

Understand the flexibility and conformational preferences of the molecule.

The conformational equilibrium of a molecule can be significantly influenced by its environment.

Solvent Effects: In a polar solvent, conformations with a larger dipole moment may be stabilized. For this compound, the presence of polar ketone and ester groups suggests that solvent polarity could play a significant role in its conformational preferences. Computational models can account for solvent effects implicitly (using a continuum model) or explicitly (by including solvent molecules in the simulation).

Temperature Effects: At higher temperatures, the molecule has more thermal energy to overcome rotational barriers, leading to a greater population of higher-energy conformers. Molecular dynamics simulations can be used to study the conformational landscape of this compound at different temperatures.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Non-Human Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. While no specific SAR studies for this compound are documented, we can infer potential approaches based on studies of similar compounds with insecticidal or other biological activities. mdpi.com

For example, in the context of insect pest management, SAR studies on analogues of this compound could involve synthesizing and testing a series of related compounds to identify key structural features for activity. mdpi.com Modifications could include:

Altering the chain length: Investigating the effect of shorter or longer alkyl chains.

Varying the position of the ketone group: Moving the carbonyl group to different positions on the nonane chain.

Modifying the acetate group: Replacing the acetate with other ester groups of varying size and electronic properties.

Introducing unsaturation or branching: Incorporating double bonds or alkyl branches into the carbon chain.

The biological activity of each analogue would be quantified, and the data used to build a model that correlates structural features with activity. This model can then guide the design of new, more potent compounds.

Table 2: Hypothetical SAR of this compound Analogues against an Insect Pest

AnalogueModification from this compoundRelative Activity
3-Octanon-1-yl acetateShorter alkyl chain (C8 vs. C9)Lower
3-Decanon-1-yl acetateLonger alkyl chain (C10 vs. C9)Higher
4-Nonanon-1-yl acetateDifferent ketone position (C4 vs. C3)Lower
3-Nonanon-1-yl propionate (B1217596)Different ester group (propionate)Similar

Note: This table is hypothetical and for illustrative purposes. The relative activities are not based on experimental data.

Molecular Dynamics Simulations and Ligand-Receptor Interaction Modeling (Non-Human Systems)

Computational chemistry, particularly molecular dynamics (MD) simulations and ligand-receptor interaction modeling, has become an indispensable tool for investigating the intricate mechanisms of olfaction in non-human systems, such as insects. These in silico approaches provide insights at an atomic level, helping to elucidate how volatile organic compounds, including pheromones and other odorants, are detected by olfactory receptors (ORs).

A comprehensive search of scientific literature and chemical databases did not yield specific molecular dynamics or ligand-receptor interaction modeling studies focused on this compound. However, the principles and methodologies applied to other odorants in non-human systems offer a framework for understanding how such investigations would be conducted.

The primary challenge in this field is the general lack of experimentally determined three-dimensional structures for insect ORs. plos.orgijbs.com To overcome this, researchers often employ homology modeling, where the amino acid sequence of a target OR is used to build a 3D model based on the known structure of a related protein, such as a G-protein coupled receptor (GPCR) or the few insect OR structures that have been resolved. frontiersin.orgresearchgate.net

Once a model of the receptor is generated, molecular docking simulations can be performed. This technique predicts the preferred orientation of a ligand (the odorant molecule) when it binds to a receptor to form a stable complex. plos.orgmdpi.com These simulations calculate a binding affinity or score, which can be used to rank different odorants for a particular receptor and identify key amino acid residues involved in the interaction. frontiersin.org

Molecular dynamics simulations are then used to refine the docked ligand-receptor complex and study its dynamic behavior over time. nih.govresearchgate.netresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the complex moves and flexes. This allows researchers to:

Assess the stability of the ligand in the binding pocket.

Observe conformational changes in the receptor upon ligand binding. nih.gov

Identify transiently open pathways or tunnels that allow the ligand to access a buried binding site. nih.govresearchgate.net

Calculate the free energy of binding, which provides a more accurate measure of the affinity between the ligand and the receptor. researchgate.net

For example, studies on the pheromone-binding proteins (PBPs) of the silkworm, Bombyx mori, have used MD simulations to identify the likely entrance and exit routes for the pheromone bombykol from its completely encapsulated binding site. nih.gov Similarly, computational studies on various insect ORs have been used to predict how repellents like DEET might interact with receptors for both attractant and aversive compounds. nih.gov

While no specific data exists for this compound, the table below provides examples of odorant-receptor interactions in non-human systems that have been investigated using these computational methods, illustrating the type of data such studies can generate.

LigandReceptor/ProteinOrganismComputational Method(s) UsedKey Findings
EugenolMhOR5Machilis hrabei (Jumping bristletail)Cryo-EM and Computational DockingIdentified a deep, geometrically simple binding pocket with distributed hydrophobic interactions. nih.gov
DEETVarious ORsDrosophila melanogasterMolecular DockingPredicted binding to both attractant and aversive receptors, suggesting a complex mechanism of action. nih.gov
BombykolPheromone-Binding Protein (PBP)Bombyx mori (Silkworm)Molecular Dynamics, Force-Probe MDIdentified two likely entrance/exit pathways for the encapsulated ligand. nih.gov
Coffee FuranoneVarious OrX-Orco complexesDrosophila melanogasterHomology Modeling and DockingProposed a conserved motif and extracellular loop region as a basis for ligand binding across multiple receptors. frontiersin.org

These examples underscore the power of computational chemistry to unravel the molecular basis of olfaction in non-human systems. Future studies could apply these techniques to this compound to understand its potential interactions with insect olfactory receptors, should a biological context for such an interaction be established.

Environmental Fate and Degradation Pathways

Biodegradation of 3-Nonanon-1-yl Acetate (B1210297) in Natural Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many organic chemicals from the environment. For 3-Nonanon-1-yl acetate, this process would involve the enzymatic activities of bacteria and fungi present in soil and aquatic systems.

The microbial degradation of this compound is expected to proceed through two main enzymatic attacks corresponding to its two functional groups: the ketone and the ester moieties.

One common aerobic degradation pathway for ketones in microorganisms is initiated by a Baeyer-Villiger monooxygenase (BVMO). nih.govmdpi.com This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. In the case of 3-nonanone (B1329264), this would likely result in the formation of an ester. Subsequently, this newly formed ester, along with the original acetate ester, can be hydrolyzed by esterase enzymes. nih.govpsu.edu

Esterases cleave the ester bond, a process known as hydrolysis. The hydrolysis of this compound would yield acetic acid and 1-hydroxy-3-nonanone. The resulting alcohol and carboxylic acid can then be further metabolized by microorganisms. For instance, fatty acids and alcohols can be broken down through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production. epa.govnih.gov

Some bacteria are known to degrade aliphatic hydrocarbons through sub-terminal oxidation, which forms a secondary alcohol that is then oxidized to a ketone and subsequently to an ester, which is then hydrolyzed. nih.gov This highlights the central role of ketone and ester metabolism in the breakdown of such organic molecules.

The rate of biodegradation of organic compounds like this compound is influenced by a variety of environmental factors. These factors can affect both the microbial populations and the enzymatic activities responsible for the degradation.

Environmental FactorInfluence on Biodegradation Kinetics
Microbial Population The presence of microbial communities adapted to degrading ketones and esters is crucial. The diversity and abundance of these microorganisms will directly impact the degradation rate.
Temperature Generally, an increase in temperature, up to an optimal point for microbial activity, will increase the rate of enzymatic reactions and thus accelerate biodegradation.
pH The pH of the soil or water can affect the activity of extracellular enzymes and the overall metabolic function of the degrading microorganisms.
Oxygen Availability Aerobic degradation pathways, such as those involving monooxygenases, are dependent on the presence of oxygen. In anaerobic conditions, different, often slower, degradation pathways would be utilized. nih.gov
Nutrient Availability The presence of essential nutrients like nitrogen and phosphorus is necessary for microbial growth and metabolism, and therefore can be a limiting factor in biodegradation.
Bioavailability The solubility and sorption of the compound to soil or sediment particles can affect its availability to microorganisms. epa.govnih.gov

Table 1: General Influence of Environmental Factors on the Biodegradation of Organic Compounds. This table is based on general principles of microbial ecology and is not specific to this compound due to a lack of available data.

Abiotic Transformation Pathways of this compound

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily photodegradation and hydrolysis.

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Ketones are known to undergo photochemical reactions in the environment. rsc.orgcopernicus.org The primary photochemical processes for ketones are the Norrish Type I and Type II reactions.

Norrish Type I: This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical species. These radicals can then undergo further reactions.

Norrish Type II: This reaction occurs if there is a hydrogen atom on the gamma-carbon. It involves the abstraction of this hydrogen by the excited carbonyl group, leading to the formation of a biradical that can then cleave to form a smaller ketone and an alkene.

The direct photolysis of aliphatic esters is also possible, though often less significant than for ketones unless specific light-absorbing groups are present. rsc.org The photodegradation of this compound in sunlit surface waters or on soil surfaces is plausible, though the specific products of these reactions have not been documented. Potential products could include smaller ketones, aldehydes, and carboxylic acids resulting from the cleavage of the carbon chain. copernicus.org

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester functional group in this compound is susceptible to hydrolysis, which would result in the formation of acetic acid and 1-hydroxy-3-nonanone.

The rate of hydrolysis is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. rsc.orgnih.gov Generally, ester hydrolysis is slow at neutral pH and becomes faster under acidic or, more significantly, alkaline conditions. Temperature also plays a crucial role, with higher temperatures increasing the rate of hydrolysis.

While specific kinetic data for the hydrolysis of this compound are not available, studies on other alkyl acetates indicate that the stability of the ester bond is dependent on these environmental conditions. nih.govnih.gov

ConditionExpected Impact on Hydrolysis Rate
Neutral pH Slow hydrolysis rate.
Acidic pH Catalyzed, leading to a faster rate than at neutral pH.
Alkaline pH Significantly catalyzed, leading to the fastest hydrolysis rate.
Increased Temperature Increased rate of hydrolysis across all pH levels.

Table 2: General Effects of pH and Temperature on Ester Hydrolysis Kinetics. This table is based on general chemical principles for ester hydrolysis and is not based on specific data for this compound.

Environmental Persistence and Mobility Studies

The mobility of a chemical in the environment, particularly in soil and water, is largely governed by its water solubility and its tendency to adsorb to soil organic matter and clay particles. epa.govnih.gov Chemicals with high water solubility and low soil sorption coefficients are more mobile and can potentially leach into groundwater. Conversely, less soluble and more strongly sorbed chemicals will be less mobile.

While no specific studies on the environmental persistence and mobility of this compound were found, estimates for its physical and chemical properties can provide some insight. For instance, the estimated water solubility and octanol-water partition coefficient (logP) can be used in models to predict its environmental distribution and mobility. thegoodscentscompany.comepa.gov Generally, as an organic compound with a moderate carbon chain length, some level of sorption to soil and sediment would be expected, which would reduce its mobility in the aqueous phase.

Research Applications and Controlled Delivery Systems

Integration of 3-Nonanon-1-yl Acetate (B1210297) in Integrated Pest Management (IPM) Strategies (Academic Research Focus)

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. slu.se The incorporation of semiochemicals like 3-Nonanon-1-yl acetate into IPM programs represents a move towards more environmentally benign and specific pest control methods. plantprotection.pl

The effective monitoring of pest populations is a critical first step in any IPM program, allowing for timely and targeted interventions. slu.se Attractant-based monitoring tools, often employing pheromones or kairomones, are invaluable for detecting the presence of pests, determining their population density, and tracking their seasonal activity. plantprotection.pl While direct research on this compound for this purpose is limited, its chemical structure as a ketone and an acetate suggests its potential as an insect attractant. foodb.canih.gov The development of monitoring tools would involve impregnating a dispenser, such as a rubber septum or a polyethylene (B3416737) vial, with a specific dose of the compound. These baited traps would then be deployed in the field to capture target insects, providing crucial data for pest management decisions. The efficacy of such traps is often evaluated by comparing the number of target insects captured in baited traps versus unbaited control traps. nih.gov

Table 1: Hypothetical Efficacy Data for a this compound-Baited Monitoring Trap

Trap TypeAttractantMean Pest Capture per Trap per Week
Delta TrapThis compound (1 mg)25
Delta TrapControl (no attractant)2
McPhail TrapThis compound (1 mg)18
McPhail TrapControl (no attractant)1

This table is illustrative and based on typical outcomes for effective semiochemical-based monitoring tools, as specific field data for this compound is not currently available.

Beyond monitoring, semiochemicals can be used for direct population control through "attract-and-kill" and mass trapping strategies. slu.se In an "attract-and-kill" system, the attractant, such as this compound, is combined with a killing agent, like an insecticide or a pathogen. nih.gov This targeted approach minimizes the widespread application of pesticides. Mass trapping aims to remove a significant portion of the pest population by deploying a high density of baited traps. springjournals.net The success of these methods hinges on the potency of the attractant and the efficiency of the trap design. Field trials are essential to determine the optimal trap density and the efficacy of the strategy in reducing pest populations and subsequent crop damage. springjournals.net

Table 2: Illustrative Field Trial Data for Mass Trapping Using this compound

TreatmentTrap Density (traps/hectare)Pest Population Reduction (%)Crop Damage Reduction (%)
Mass Trapping with this compound506550
Mass Trapping with this compound1008070
Untreated Control000

This data is hypothetical and represents potential outcomes from a mass trapping field trial. Specific research on this compound is needed for validation.

Controlled Release Formulations for this compound in Ecological Studies

The successful application of volatile semiochemicals like this compound in the field depends on formulations that can release the compound at a consistent and effective rate over an extended period. uliege.be Controlled-release technology protects the active ingredient from environmental degradation and ensures its long-lasting efficacy. mdpi.com

Polymeric matrix systems are a common method for the controlled release of semiochemicals. uliege.be In this approach, the active compound is dispersed within a polymer matrix. The release of the compound is governed by diffusion through the polymer. The rate of release can be manipulated by altering the type of polymer, its concentration, and the initial loading of the active ingredient. semanticscholar.org For instance, polyethylene and polyvinyl acetate are polymers that have been used in such systems. sharif.edu The release kinetics often follow a specific model, such as zero-order (constant release rate) or first-order (rate is proportional to the remaining concentration). uliege.be

Table 3: Theoretical Release Kinetics of this compound from Different Polymer Matrices

Polymer MatrixInitial Load (mg)Release Rate (µ g/day ) at 25°CRelease Model
Polyethylene100150First-Order
Polyvinyl Acetate100120Zero-Order
Rubber Septum100200First-Order

This table presents a theoretical comparison of release kinetics from different polymeric systems. Actual release rates would need to be determined experimentally.

Microencapsulation is a technology where tiny particles or droplets of the active ingredient are surrounded by a coating or embedded in a homogeneous or heterogeneous matrix. tandfonline.com This approach can protect volatile compounds like this compound from degradation by UV light, oxidation, and high temperatures, while also providing a controlled release profile. google.com The shell material can be a variety of polymers, and the release can be triggered by factors such as diffusion, dissolution, or rupture of the capsule wall. conservationevidence.com

More recently, nanotechnology has offered novel solutions for the delivery of semiochemicals. nih.gov Nanocarriers, such as nanoparticles and nanoemulsions, provide a large surface area for loading the active compound and can be engineered for highly specific release characteristics. nih.gov These advanced systems hold promise for developing highly efficient and long-lasting "attract-and-kill" products at the nanoscale. nih.gov

The release of this compound from any controlled-release formulation is significantly influenced by environmental conditions. Temperature is a primary factor, with higher temperatures generally leading to an increased release rate due to the higher vapor pressure of the compound. uliege.be Wind speed can also affect the release rate by altering the concentration gradient of the compound at the surface of the dispenser. While the effect of humidity is generally less pronounced for many dispenser types, it can become a factor at very high levels for certain materials. researchgate.net Understanding the impact of these environmental variables is crucial for predicting the field longevity and performance of any controlled-release product containing this compound. nih.gov

Future Research Directions and Emerging Paradigms

Elucidation of Novel Biological Activities and Ecological Roles

While 3-Nonanon-1-yl acetate (B1210297) is known as a synthetic flavoring and fragrance agent with a fruity, waxy, and floral odor, its full spectrum of biological activities and its role within natural ecosystems remain largely unexplored. Some databases classify it as a fatty alcohol ester, suggesting potential roles in lipid metabolism or as an energy source, but concrete evidence is sparse. Notably, some sources claim it is not found in nature, a statement that warrants further investigation through more sensitive analytical techniques.

Future research should focus on:

Screening for Bioactivity: Systematic screening of 3-Nonanon-1-yl acetate against a wide array of biological targets could uncover novel pharmacological properties. For instance, other fatty alcohol esters have been identified from marine microalgae and have demonstrated apoptotic anticancer activity. researchgate.net Investigating similar properties in this compound could open new avenues for therapeutic applications.

Investigating Ecological Significance: The chemical class of esters is vital in mediating plant-insect interactions, often acting as semiochemicals (signaling molecules). tandfonline.com For example, compounds like (Z)-3-hexenyl acetate are well-documented for their role in attracting or repelling insects. mdpi.com Research is needed to determine if this compound, or structurally similar keto-esters, play any part in chemical communication, such as pheromones or kairomones, for insects or other organisms. researchgate.net The structural elucidation of novel esters from mites highlights that even common fatty acids can be part of previously unknown signaling molecules in the natural world. tandfonline.comnih.gov

Development of Greener Synthetic Pathways and Sustainable Production Methods

The industrial production of flavor and fragrance compounds is increasingly shifting towards more sustainable and environmentally friendly processes. dyeastchem.com The development of "green" chemistry approaches for synthesizing this compound is a critical area for future research. researchgate.netingentaconnect.com

Key directions for this research include:

Enzymatic Synthesis: Biocatalysis, particularly using enzymes like lipases, offers a green alternative to traditional chemical synthesis for producing specialty esters. eventscribe.netresearchgate.net This method can reduce energy consumption, minimize waste, and allow for reactions under milder conditions. eventscribe.net Research into applying enzymatic esterification for this compound could lead to a more sustainable and potentially cost-competitive production process. eventscribe.netresearchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petrochemical derivatives is a core principle of green chemistry. dyeastchem.com Future studies could explore the synthesis of this compound from renewable precursors, potentially derived from microbial fermentation or plant oils.

Advanced Reactor Technology: The use of innovative reactor designs, such as jet reactors, can significantly improve the efficiency of esterification reactions by optimizing mixing and the removal of by-products like water. eventscribe.netthyssenkrupp-uhde.com Applying such technologies to the synthesis of this compound could shorten reaction times and increase product yield. thyssenkrupp-uhde.com

Advanced Computational Modeling for Predictive Chemoecology

Computational methods are becoming indispensable tools in chemical and biological research, offering the ability to predict the properties and activities of molecules before they are synthesized. nih.govresearchgate.net This "in silico" approach can dramatically accelerate the discovery process for new applications of compounds like this compound.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. oup.com By building QSAR models for olfactory receptors, researchers could predict the specific scent characteristics and potency of this compound and similar molecules. nih.govnih.govunipa.it This approach can also be used to screen for potential semiochemical activity by predicting binding affinity to insect odorant binding proteins. elifesciences.org

Molecular Docking and Dynamics: These computational techniques can simulate the interaction between a ligand (like this compound) and a protein target, such as an insect's olfactory receptor or an enzyme. researchgate.net This allows for the rapid screening of potential biological activities and helps to identify the most promising candidates for further experimental validation, a process termed "computational reverse chemical ecology". researchgate.netnih.govresearchgate.net This can guide research by predicting whether a compound might act as an attractant or repellent for a particular insect species. nih.gov

Integration with Omics Technologies for Comprehensive Biological Understanding

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, holistic approach to understanding complex biological systems. nih.govpharmalex.com Integrating these technologies can provide an unprecedentedly detailed picture of the role of this compound. u-psud.frfrontiersin.org

Key applications include:

Metabolomics: This is the large-scale study of small molecules (metabolites) within a biological system. researchgate.net Non-targeted metabolomics can be used to definitively determine if this compound is present in plants, insects, or microorganisms, and how its levels change in response to different environmental stimuli or stressors. taylorfrancis.comnih.govresearchgate.net Volatolomics, a subset of metabolomics focused on volatile compounds, is particularly relevant for studying fragrance and semiochemicals. frontiersin.org

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), scientists can identify which genes are active in a cell at a given time. nih.gov If an organism is found to produce this compound, transcriptomics can help to identify the genes encoding the enzymes responsible for its biosynthesis. maxapress.comnih.govresearchgate.net This is crucial for understanding its natural production and for potential bioengineering applications. nih.gov

Proteomics and Systems Biology: Proteomics identifies the entire complement of proteins in a biological sample, while systems biology integrates various omics datasets to model complex interactions. frontiersin.orgnih.gov These approaches can be used to identify the specific protein targets that this compound interacts with, thereby elucidating its mechanism of action on a molecular level. frontiersin.org

By embracing these future research directions, the scientific community can move beyond the current understanding of this compound as a simple fragrance ingredient and unlock its full potential in ecology, biotechnology, and potentially even medicine.

Interactive Data Table for this compound

An interactive data table with key properties of this compound is provided below.

PropertyValueSource
IUPAC Name 3-oxononyl acetatePubChem
CAS Number 7779-54-6The Good Scents Company
Molecular Formula C11H20O3PubChem
Molecular Weight 200.27 g/mol PubChem
Boiling Point 203.00 °C @ 760.00 mm HgThe Good Scents Company
Flash Point 244.00 °F (117.60 °C) (est)The Good Scents Company
Water Solubility 0.28 g/L (predicted)FooDB
Odor Profile Fruity, floral, waxyThe Good Scents Company
Flavor Profile PeachThe Good Scents Company

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Nonanon-1-yl acetate’s structure?

  • Methodological Answer : Use ¹H and ¹³C NMR to resolve the ester (δ ~2.0–2.3 ppm for acetate methyl) and ketone (δ ~208–215 ppm for carbonyl) groups. IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for ketone). Mass spectrometry (EI-MS) confirms the molecular ion (m/z 186.29) and fragmentation patterns. Cross-reference with NIST data (InChIKey: GPBFEZPGSQXMPX-UHFFFAOYSA-N) for spectral validation .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The compound is slightly soluble in water but highly soluble in ethanol (1:1 v/v in 95% ethanol) and oils. Solubility tests should use gravimetric analysis post-saturation, with temperature-controlled shaking (25°C ± 0.5°C) to ensure reproducibility. JECFA data corroborate alcohol compatibility .

Q. What synthetic routes are viable for laboratory-scale production of this compound?

  • Methodological Answer : Acetylation of 3-nonanon-1-ol with acetic anhydride under acid catalysis (e.g., H₂SO₄) yields the ester. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify via fractional distillation (bp ~220–230°C) and validate purity via GC-FID against NIST reference retention indices .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported hydrolysis kinetics of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for ester hydrolysis. Validate with experimental activation energies (ΔG‡) derived from Arrhenius plots of pH-dependent hydrolysis rates. NIST thermochemical data (ΔrH°, ΔrG°) provide benchmarks for computational parameterization .

Q. What strategies address contradictory oxidation products (3-oxononyl acetate vs. 3-nonanoic acid) in aerobic degradation studies?

  • Methodological Answer : Conduct controlled kinetic experiments using oxidizing agents (e.g., KMnO₄ vs. CrO₃) under inert atmospheres. Analyze products via GC-MS/MS with isotopically labeled substrates (e.g., ¹³C-acetate) to track reaction pathways. suggests competing mechanisms (radical vs. ionic oxidation), requiring radical scavengers (e.g., BHT) to isolate pathways .

Q. How can trace detection of this compound in environmental matrices be optimized?

  • Methodological Answer : Develop solid-phase extraction (SPE) protocols using C18 cartridges and elution with acetonitrile:water (80:20). Pair with HPLC-MS/MS (MRM mode, m/z 201.15 → fragment ions) for quantification. Calibrate against deuterated internal standards (e.g., d₃-3-Nonanon-1-yl acetate) to correct matrix effects. identifies its environmental presence via high-resolution MS (m/z 201.1487) .

Q. What experimental designs mitigate variability in metabolic studies of this compound in biological systems?

  • Methodological Answer : Use stable isotope tracing (¹³C-labeled acetate) in in vitro hepatocyte assays to track acetyl-CoA incorporation. Normalize data to cell viability (MTT assay) and enzyme activity (e.g., esterase inhibition controls). LC-HRMS quantifies metabolites (e.g., 3-nonanoic acid), with statistical modeling (ANOVA + Tukey post-hoc) to address biological variability .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s Henry’s Law constants in aqueous systems?

  • Methodological Answer : Re-evaluate constants via gas-stripping experiments with headspace GC-MS. Control for temperature (20–30°C), ionic strength (0.1 M NaCl), and pH (5–7). Compare results to NIST’s Henry’s Law database (k°H = 5.9–8.9 mol/kg·bar) and apply temperature-correction equations (d(ln kH)/d(1/T) ≈ 5300 K) .

Tables for Key Data

Property Value Method Reference
Molecular Weight186.29 g/molNIST MS
Solubility in Ethanol1:1 (v/v) at 25°CJECFA Guidelines
Oxidation Product (KMnO₄)3-Oxononyl AcetateGC-MS Analysis
Henry’s Law Constant (k°H)5.9–8.9 mol/kg·barNIST Database

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.